ethyl [(4-methoxybenzyl)amino](oxo)acetate
Description
Overview of Oxoacetate Derivatives and their Structural Characteristics
Oxoacetate derivatives are organic compounds characterized by the presence of a C2 backbone containing two adjacent carbonyl groups, or a carbonyl group and a carboxylate. The parent of this class, oxaloacetic acid, is a dicarboxylic acid that plays a critical role as a metabolic intermediate in numerous biochemical processes, including the citric acid cycle. hmdb.cawikipedia.org Structurally, oxoacetates feature an α-keto acid or ester moiety, which imparts a high degree of chemical reactivity. The general structure can be represented as R-C(=O)C(=O)-OR', where R and R' are organic substituents.
The key structural characteristics of oxoacetate derivatives include:
Two Adjacent Carbonyl Groups: This arrangement leads to unique electronic properties and reactivity, making them susceptible to nucleophilic attack at both carbonyl carbons.
Ester Functionality: The ester group (COOR') is a common feature, influencing the compound's solubility, volatility, and reactivity. Esters are typically formed by the reaction of a carboxylic acid and an alcohol. britannica.com
Versatile Scaffold: The "R" group can be widely varied, allowing for the synthesis of a large library of derivatives with diverse properties. When the R group is an amino group (-NR''R'''), the compounds are classified as amino(oxo)acetates or oxamates.
These structural features make oxoacetate derivatives valuable building blocks in organic synthesis, serving as precursors to a wide range of more complex molecules, including heterocyclic compounds.
Contextualization of Ethyl (4-methoxybenzyl)aminoacetate within Amino(oxo)acetate Scaffolds
Ethyl (4-methoxybenzyl)aminoacetate belongs to the subclass of amino(oxo)acetates, also known as oxalamic acid esters. In this specific molecule, the nitrogen atom is substituted with a 4-methoxybenzyl group. The structure combines the core oxoacetate framework with an amino group, creating an amide linkage. This arrangement is significant as amino acid and peptide scaffolds are fundamental in the development of new functional molecules. nih.govnih.gov
The defining features of ethyl (4-methoxybenzyl)aminoacetate are:
Amide Bond: The linkage between the amino group and the adjacent carbonyl group forms a stable amide.
Ethyl Ester: The presence of the ethyl ester group influences its physical properties and provides a site for potential chemical modification, such as hydrolysis or transesterification.
4-Methoxybenzyl Group: This bulky, electron-donating aromatic substituent attached to the nitrogen atom significantly impacts the molecule's steric and electronic properties, influencing its reactivity and potential interactions with other molecules.
Amino(oxo)acetate scaffolds serve as important intermediates in the synthesis of various biologically relevant compounds, including enzyme inhibitors and other pharmacologically active agents. chemicalbook.compharmaffiliates.com The specific substituents on the nitrogen and the ester group allow for fine-tuning of the molecule's properties.
Historical Development and Early Academic Recognition of Related Compounds
The study of esters as a distinct class of organic compounds dates back to the first half of the 19th century, with the term "ester" being introduced by the German chemist Leopold Gmelin. britannica.com The chemistry of α-keto acids and their derivatives, including oxalacetic acid, gained significant attention in the early 20th century with the elucidation of major metabolic pathways like the citric acid cycle, where oxaloacetate is a key intermediate. wikipedia.org
The synthesis of simple oxalamic acid derivatives, the parent class for ethyl (4-methoxybenzyl)aminoacetate, has been established for many decades. These compounds were often prepared through the reaction of primary or secondary amines with dialkyl oxalates or ethyl chloro(oxo)acetate. Early academic work focused on understanding the fundamental reactivity of these compounds, such as their hydrolysis, amidation, and reduction reactions. While specific historical milestones for the title compound are not extensively documented in early literature, the foundational chemistry enabling its synthesis has been well-understood for many years.
Current Research Landscape and Academic Relevance of Nitrogen-Containing Oxoacetates
Nitrogen-containing compounds are of paramount importance in modern organic and medicinal chemistry. A significant percentage of FDA-approved drugs contain nitrogen heterocyclic moieties, highlighting the value of nitrogen-based scaffolds in drug design. nih.govnih.govresearchgate.netmdpi.com
Nitrogen-containing oxoacetates, like ethyl (4-methoxybenzyl)aminoacetate, continue to be relevant in the current research landscape primarily as versatile synthetic intermediates. Their academic relevance stems from several key areas:
Building Blocks for Heterocycles: The dicarbonyl functionality combined with the nucleophilic nitrogen atom makes them ideal precursors for the synthesis of a variety of nitrogen-containing heterocyclic systems.
Peptidomimetics: The amino(oxo)acetate core can be incorporated into peptide chains to create modified peptides with altered conformations and biological activities.
Medicinal Chemistry: These scaffolds are used in the design and synthesis of novel compounds with potential therapeutic applications. For instance, related structures like ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate serve as intermediates in the synthesis of anticoagulant drugs. chemicalbook.com
The ongoing interest in this class of compounds is driven by the continuous need for new molecular entities in materials science and drug discovery. The ability to easily modify the substituents on the nitrogen atom and the ester group allows chemists to generate libraries of compounds for screening and development. nih.gov
Data Tables
Table 1: Properties of Ethyl (4-methoxybenzyl)aminoacetate
| Property | Value |
|---|---|
| Molecular Formula | C12H15NO4 |
| Molecular Weight | 237.25 g/mol |
| IUPAC Name | ethyl 2-((4-methoxybenzyl)amino)-2-oxoacetate |
Table 2: Compound Names Mentioned in this Article
| Compound Name |
|---|
| Ethyl (4-methoxybenzyl)aminoacetate |
| Oxaloacetic acid |
| Ethyl chloro(oxo)acetate |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-[(4-methoxyphenyl)methylamino]-2-oxoacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-3-17-12(15)11(14)13-8-9-4-6-10(16-2)7-5-9/h4-7H,3,8H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITKVMJWKVNKTPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NCC1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Ethyl 4 Methoxybenzyl Aminoacetate and Analogues
Direct Synthetic Routes to Amino(oxo)acetate Esters
Direct approaches focus on constructing the final molecule by forming the central N-CO-CO-OEt framework in one of the key steps. This is often achieved by reacting an amine with a suitable oxalate (B1200264) or oxo-ester derivative.
Approaches Involving Aminolysis of Dialkyl Oxalates
The reaction between amines and dialkyl oxalates, such as diethyl oxalate, is a fundamental method for the synthesis of oxalamides and oxamic acid esters. The nature of the product is highly dependent on the class of the amine used and the reaction conditions.
Primary amines, like 4-methoxybenzylamine (B45378), react readily with diethyl oxalate. The initial reaction involves the nucleophilic attack of the amine on one of the ester carbonyl groups, leading to the formation of an oxamic acid ester, in this case, ethyl (4-methoxybenzyl)aminoacetate. However, the product of this first step is a secondary amine, which can be more nucleophilic than the starting primary amine. If a sufficient amount of the primary amine is present, or if reaction conditions are not carefully controlled, a second aminolysis reaction can occur at the remaining ester group to yield a symmetrical N,N'-disubstituted oxamide. stackexchange.comechemi.com
In contrast, secondary amines react with diethyl oxalate to form oxamic esters as the final product, as they lack the second proton on the nitrogen required to form the oxamide. stackexchange.comechemi.com Therefore, to synthesize ethyl (4-methoxybenzyl)aminoacetate, one would typically control the stoichiometry, using an excess of the dialkyl oxalate relative to the primary amine to favor the mono-acylated product. The reaction is often driven to completion by removing the alcohol byproduct.
| Reactant 1 | Reactant 2 | Product(s) | Key Consideration |
| Primary Amine (e.g., 4-methoxybenzylamine) | Diethyl Oxalate | Oxamic Acid Ester and/or N,N'-Dioxalamide | Stoichiometry must be controlled to prevent disubstitution. |
| Secondary Amine | Diethyl Oxalate | Oxamic Acid Ester | Reaction typically stops cleanly at the mono-acylation stage. |
Condensation Reactions with Primary Amines and Oxo Esters
Another direct route involves the condensation of a primary amine with an α-oxo ester, such as ethyl 2-oxoacetate (ethyl glyoxylate). This type of reaction is a form of alkylimino-de-oxo-bisubstitution. wikipedia.org The process is generally acid-catalyzed and begins with the nucleophilic addition of the amine to the ketone carbonyl of the oxo-ester.
This addition forms an unstable hemiaminal (or carbinolamine) intermediate. Subsequent dehydration of this intermediate leads to the formation of an imine. For the synthesis of the target compound, this imine would then need to be reduced and acylated in separate steps, or a different type of condensation is required. A more direct condensation to form the desired amide bond would involve conditions that facilitate amide bond formation between the amine (4-methoxybenzylamine) and an activated form of an oxo-acid ester. For instance, oxo-ester mediated native chemical ligation demonstrates the principle of using an activated oxo-ester to react with an amine's N-terminus to form a peptide bond. nih.gov
Precursor-Based Synthesis of the Benzylamino Moiety
These strategies involve forming the key N-(4-methoxybenzyl) bond at an earlier stage of the synthesis, followed by the introduction of the oxoacetate group.
Alkylation Strategies for Forming the (4-Methoxybenzyl)amino Linkage
Amine alkylation is a classical method for forming carbon-nitrogen bonds, typically involving the reaction of an amine with an alkyl halide via nucleophilic aliphatic substitution. wikipedia.org To synthesize the target molecule's precursor, one could envision two primary disconnection approaches:
Alkylation of ethyl aminoacetate with 4-methoxybenzyl chloride.
Alkylation of 4-methoxybenzylamine with an ethyl haloacetate (e.g., ethyl bromoacetate).
However, direct alkylation of primary amines with alkyl halides is notoriously difficult to control. The secondary amine product is often more nucleophilic than the starting primary amine, leading to a "runaway reaction" that produces significant amounts of the undesired tertiary amine and even quaternary ammonium (B1175870) salts. youtube.commasterorganicchemistry.com
To circumvent this issue, more controlled, multi-step procedures have been developed. One effective strategy involves the temporary protection of the primary amine. For example, a primary amine can be reacted with 2-nitrobenzenesulfonyl chloride to form a sulfonamide. This N-substituted sulfonamide can then be cleanly mono-alkylated. Subsequent removal of the sulfonyl protecting group yields the desired secondary amine exclusively. orgsyn.org
Table: Comparison of Alkylation Methods
| Method | Description | Advantages | Disadvantages |
|---|---|---|---|
| Direct Alkylation | Reaction of a primary amine with an alkyl halide. wikipedia.org | Simple, one-step process. | Poor selectivity, often leads to over-alkylation (tertiary amines, quaternary salts). masterorganicchemistry.com |
Reductive Amination Approaches to the Benzylamino Group
Reductive amination is a highly efficient and widely used method for the synthesis of secondary and tertiary amines. masterorganicchemistry.com This two-step, often "one-pot," process involves the reaction of a carbonyl compound with an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine. pearson.com
For the synthesis of the (4-methoxybenzyl)amino precursor, this would involve the reaction of 4-methoxybenzaldehyde (B44291) with an amino ester, such as ethyl aminoacetate. The reaction is typically carried out in the presence of a mild reducing agent that selectively reduces the imine C=N bond without affecting the aldehyde or ester carbonyl groups. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are common reagents for this purpose. masterorganicchemistry.com
The general mechanism proceeds as follows:
Nucleophilic attack of the amine on the aldehyde carbonyl group.
Formation of a hemiaminal intermediate.
Dehydration to form a protonated iminium ion.
Reduction of the iminium ion by a hydride reagent to yield the secondary amine.
This method avoids the problem of over-alkylation associated with direct alkylation and is a cornerstone for preparing a vast range of substituted amines. nih.govresearchgate.net
Multi-Component Reaction Pathways for α-Amino γ-Oxo Acid Derivatives
Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. researchgate.net While not a direct route to ethyl (4-methoxybenzyl)aminoacetate, MCRs provide efficient pathways to structurally related α-amino acid derivatives, including those with γ-oxo functionalities.
One of the most famous MCRs for α-amino acid synthesis is the Strecker reaction, which combines an aldehyde, an amine, and a cyanide source (like KCN or TMSCN) to produce an α-amino nitrile. This intermediate can then be hydrolyzed to the corresponding α-amino acid. nih.gov
More advanced MCRs can generate complex structures in a single step. For example, reactions of aldehydes, amines, and boronic acids can yield α-aryl glycine (B1666218) derivatives. researchgate.net Enzymatic tandem reactions, such as an aldol (B89426) addition followed by a transamination, have been developed to synthesize γ-hydroxy-α-amino acid derivatives, which are closely related to the target γ-oxo structures. nih.govacs.org These strategies highlight the modularity and efficiency of MCRs in generating libraries of complex amino acid analogues for various research applications.
Phosphine-Catalyzed Coupling Reactions
While direct phosphine-catalyzed amidation of diethyl oxalate with 4-methoxybenzylamine to form ethyl (4-methoxybenzyl)aminoacetate is not extensively documented in dedicated studies, the principles of phosphine (B1218219) catalysis in carbon-nitrogen bond formation suggest a plausible theoretical pathway. Phosphines are well-established as potent nucleophilic catalysts capable of activating substrates towards nucleophilic attack.
In a hypothetical phosphine-catalyzed reaction, a trialkyl- or triarylphosphine could react with diethyl oxalate to form a reactive phosphonium (B103445) intermediate. This intermediate would be highly susceptible to nucleophilic attack by 4-methoxybenzylamine. Subsequent collapse of the resulting tetrahedral intermediate would yield the desired ethyl (4-methoxybenzyl)aminoacetate and regenerate the phosphine catalyst.
A general representation of such a catalytic cycle is depicted below:
Catalyst Activation: The phosphine (R₃P) attacks one of the carbonyl carbons of diethyl oxalate, leading to the formation of a reactive acylphosphonium salt.
Nucleophilic Attack: The primary amine, 4-methoxybenzylamine, then acts as a nucleophile, attacking the activated carbonyl carbon of the phosphonium salt.
Product Formation and Catalyst Regeneration: The resulting intermediate collapses to form the final amide product, releasing an ethoxide group and regenerating the phosphine catalyst, which can then enter another catalytic cycle.
The efficiency of such a reaction would likely be influenced by several factors, including the nature of the phosphine catalyst, the reaction solvent, and the temperature. Steric hindrance and the electronic properties of the phosphine would play a crucial role in its catalytic activity. While specific experimental data for this exact transformation is scarce, the broader field of phosphine-catalyzed acylation and amidation reactions provides a solid foundation for exploring this synthetic route.
A more common and direct method for the synthesis of ethyl oxanilates involves the reaction of an aniline (B41778) derivative with diethyl oxalate. This reaction is typically performed at elevated temperatures, often in a solvent like toluene, to facilitate the removal of the ethanol (B145695) byproduct via azeotropic distillation. The reaction between a primary amine, such as 4-methoxybenzylamine, and diethyl oxalate can potentially lead to two products: the desired mono-amide, ethyl (4-methoxybenzyl)aminoacetate, and the bis-amide, N,N'-bis(4-methoxybenzyl)oxamide.
The selectivity of this reaction is highly dependent on the reaction conditions, particularly the stoichiometry of the reactants. Using an excess of diethyl oxalate can favor the formation of the mono-amido product. Conversely, using an excess of the amine would drive the reaction towards the formation of the bis-amide. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) to optimize for the desired product.
| Reactant 1 | Reactant 2 | Product | Reaction Conditions |
| 4-methoxybenzylamine | Diethyl Oxalate | Ethyl (4-methoxybenzyl)aminoacetate | Elevated temperature, stoichiometry control |
| Aniline Derivatives | Diethyl Oxalate | Ethyl Oxanilates | Toluene, azeotropic distillation |
Stereoselective Synthesis of Related Enantiomers
The stereoselective synthesis of enantiomers of related N-substituted α-amino esters is a well-developed field, with several established strategies that could be adapted for the preparation of chiral analogues of ethyl (4-methoxybenzyl)aminoacetate. These methods are crucial for the synthesis of optically pure compounds, which is often a requirement for pharmaceutical and biological applications.
One prominent approach involves the use of chiral auxiliaries. In this strategy, a chiral molecule is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. For the synthesis of a chiral α-amino ester, a chiral auxiliary could be attached to the nitrogen atom or the ester group. After the desired stereocenter is established, the auxiliary is removed to yield the enantiomerically enriched product.
Another powerful technique is asymmetric catalysis, where a chiral catalyst is used to control the stereoselectivity of the reaction. This approach is often more efficient than the use of stoichiometric chiral auxiliaries. For the synthesis of N-substituted α-amino esters, several types of asymmetric catalytic reactions have been developed:
Asymmetric Hydrogenation: Chiral transition metal catalysts, often based on rhodium or ruthenium with chiral phosphine ligands, can be used for the enantioselective hydrogenation of a suitable prochiral precursor, such as an enamine or an α-imino ester. The catalyst creates a chiral environment that favors the formation of one enantiomer over the other.
Enzyme-Catalyzed Reactions: Biocatalysis offers a highly selective and environmentally friendly approach to the synthesis of chiral compounds. Enzymes such as imine reductases (IREDs) can catalyze the asymmetric reductive amination of α-keto esters to produce N-substituted α-amino esters with high enantiomeric excess. This method operates under mild conditions and often exhibits excellent chemo-, regio-, and stereoselectivity.
The choice of synthetic strategy would depend on the specific requirements of the target molecule, including the desired enantiomeric purity and the scalability of the process.
| Method | Description | Key Features |
| Chiral Auxiliaries | A chiral molecule is temporarily attached to the substrate to direct stereoselectivity. | Stoichiometric use of chiral material. |
| Asymmetric Hydrogenation | A chiral transition metal catalyst is used to hydrogenate a prochiral precursor. | High turnover numbers, well-established ligands. |
| Enzyme-Catalyzed Reactions | Biocatalysts, such as imine reductases, are used for asymmetric synthesis. | High selectivity, mild reaction conditions. |
Chemical Reactivity and Transformation Studies of Ethyl 4 Methoxybenzyl Aminoacetate
Reactions Involving the Oxoacetate Ester Functionality
The oxoacetate portion of the molecule contains a reactive ethyl ester group susceptible to nucleophilic acyl substitution reactions. These transformations, primarily transesterification and hydrolysis, are central to modifying the ester functionality.
Transesterification Processes
Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. wikipedia.org For ethyl (4-methoxybenzyl)aminoacetate, this involves replacing the ethyl group with a different alkyl or aryl group from another alcohol. The reaction can be catalyzed by either acids or bases and is an equilibrium process. wikipedia.orgmasterorganicchemistry.com To drive the reaction to completion, a large excess of the reactant alcohol is typically used as the solvent. wikipedia.orgmasterorganicchemistry.com
Base-Catalyzed Transesterification: Under basic conditions, the reaction is initiated by a nucleophilic attack of an alkoxide ion on the ester's carbonyl carbon. masterorganicchemistry.comyoutube.com This forms a tetrahedral intermediate, which then collapses, eliminating an ethoxide ion to yield the new ester. masterorganicchemistry.comresearchgate.net Common catalysts include sodium or potassium alkoxides. The mechanism is a two-step addition-elimination sequence. masterorganicchemistry.com
| Catalyst Type | Typical Reagents | Key Mechanistic Step | Reaction Conditions |
|---|---|---|---|
| Base-Catalyzed | NaOR', KOR' in R'OH | Nucleophilic attack by alkoxide (R'O⁻) | Excess alcohol (R'OH) as solvent |
| Acid-Catalyzed | H₂SO₄, HCl, Sc(OTf)₃ in R'OH | Protonation of carbonyl, followed by nucleophilic attack by alcohol (R'OH) | Excess alcohol (R'OH) as solvent, often with heating |
Hydrolysis Pathways and Kinetics
Hydrolysis of the ester functionality cleaves the molecule into the corresponding carboxylic acid (N-(4-methoxybenzyl)oxamic acid) and ethanol (B145695). This reaction can also be catalyzed by acid or base. chemguide.co.uk
Acid-Catalyzed Hydrolysis: With an acid catalyst, the mechanism is the reverse of Fischer esterification. chemistrysteps.com The reaction is initiated by the protonation of the carbonyl oxygen, followed by the nucleophilic attack of water. chemguide.co.uklibretexts.org The process is reversible, and to favor the hydrolysis products, a large excess of water is used, typically by employing a dilute aqueous acid solution. chemguide.co.ukchemistrysteps.com
Kinetic studies on the alkaline hydrolysis of the closely related ethyl oxamate (B1226882) show that the reaction follows a consecutive first-order pathway, involving the formation of tetrahedral intermediates. rsc.org The reaction rate is dependent on the hydroxide (B78521) ion concentration. rsc.org Similarly, the hydrolysis of ethyl (4-methoxybenzyl)aminoacetate under alkaline conditions would be expected to follow pseudo-first-order kinetics due to the use of a large excess of the hydroxide source. chemrxiv.org
| Condition | Catalyst/Reagent | Products | Key Feature |
|---|---|---|---|
| Acidic | Dilute H₂SO₄ or HCl (excess H₂O) | N-(4-methoxybenzyl)oxamic acid + Ethanol | Reversible equilibrium |
| Basic (Saponification) | Aqueous NaOH or KOH | Sodium or Potassium N-(4-methoxybenzyl)oxamate + Ethanol | Irreversible reaction |
Transformations at the Amide Linkage
The secondary amide linkage in ethyl (4-methoxybenzyl)aminoacetate is generally less reactive than the ester. However, it can undergo specific transformations under appropriate conditions.
N-Alkylation and N-Acylation Reactions
N-Alkylation: The direct N-alkylation of the amide nitrogen requires deprotonation to enhance its nucleophilicity. The amide proton is weakly acidic, and a strong base is necessary for its removal. stackexchange.com Typical conditions involve the use of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), followed by the addition of an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). stackexchange.com This generates a tertiary amide.
N-Acylation: N-acylation converts the secondary amide into an imide. This transformation typically involves reacting the amide with a more reactive carboxylic acid derivative, such as an acyl chloride or an acid anhydride (B1165640), in the presence of a base. semanticscholar.org Mild conditions using N,N-diisopropylethylamine (DIPEA) as the base in a solvent like dichloromethane (B109758) (CH₂) have been reported for the N-acylation of amides with acyl chlorides. semanticscholar.org The use of MgBr₂·OEt₂ has also been shown to facilitate the N-acylation of amides with acid anhydrides. scribd.com
| Transformation | Reagents | Solvent | Product Type |
|---|---|---|---|
| N-Alkylation | 1. Strong base (e.g., NaH) 2. Alkyl halide (R-X) | THF, DMF | Tertiary Amide |
| N-Acylation | Acyl chloride (RCOCl) + Base (e.g., DIPEA) | CH₂Cl₂ | Imide |
| N-Acylation | Acid anhydride ((RCO)₂O) + MgBr₂·OEt₂ | CH₂Cl₂ | Imide |
Amide Cleavage Reactions
Amide bonds are significantly more stable to hydrolysis than ester bonds. Their cleavage generally requires more forcing conditions, such as prolonged heating with strong acids or bases.
Acidic Hydrolysis: Heating with concentrated aqueous acid (e.g., 6M HCl or H₂SO₄) at reflux for several hours can cleave the amide bond. The reaction proceeds by protonation of the amide carbonyl, making it more susceptible to nucleophilic attack by water. This process would yield 4-methoxybenzylamine (B45378), oxalic acid, and ethanol (from the concurrent ester hydrolysis).
Basic Hydrolysis: Similarly, heating with a concentrated aqueous base (e.g., 6M NaOH) at reflux will also effect amide cleavage. The hydroxide ion directly attacks the amide carbonyl carbon, leading to the formation of 4-methoxybenzylamine and the salt of oxalic acid.
Reactivity of the Benzylamino Substituent
The 4-methoxybenzyl (PMB) group is a well-known protecting group for amines and amides in organic synthesis. chem-station.comfiveable.me Its reactivity is centered on the selective cleavage of the N-benzyl bond, which can be achieved under conditions that often leave other functional groups intact. nih.gov
Oxidative Cleavage: The electron-donating methoxy (B1213986) group makes the benzyl ring susceptible to oxidation. nih.gov Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) or ceric ammonium (B1175870) nitrate (B79036) (CAN) are commonly used to cleave the PMB group. chem-station.comresearchgate.net The reaction with DDQ is thought to proceed through the formation of a charge-transfer complex, followed by hydride abstraction from the benzylic position. chem-station.com Subsequent hydrolysis of the resulting iminium ion liberates the N-unsubstituted oxamate and 4-methoxybenzaldehyde (B44291). chem-station.com This method is particularly mild and chemoselective. nih.gov
Acidic Cleavage: The PMB group can also be removed under strongly acidic conditions, such as with neat trifluoroacetic acid (TFA). nih.govresearchgate.net The mechanism involves protonation followed by the departure of the stabilized 4-methoxybenzyl cation. nih.gov This cation is typically trapped by a scavenger like anisole (B1667542) or triethylsilane to prevent side reactions. nih.gov This method is generally harsher than oxidative cleavage and may also affect other acid-labile groups. nih.gov
| Cleavage Method | Reagent | Typical Conditions | By-products |
|---|---|---|---|
| Oxidative | DDQ (2,3-dichloro-5,6-dicyano-p-benzoquinone) | CH₂Cl₂/H₂O, room temperature | 4-Methoxybenzaldehyde |
| Oxidative | CAN (Ceric Ammonium Nitrate) | CH₃CN/H₂O, 0°C to room temperature | 4-Methoxybenzaldehyde |
| Acidic | TFA (Trifluoroacetic acid) | Neat or in CH₂Cl₂, often with a scavenger (e.g., anisole) | Polymerized 4-methoxybenzyl cation products |
Electrophilic Aromatic Substitution on the 4-Methoxybenzyl Ring
Nitration:
Nitration of the aromatic ring can be achieved using standard nitrating agents. The reaction is expected to yield the 3-nitro derivative as the major product.
Table 1: Predicted Outcome of Nitration of Ethyl (4-methoxybenzyl)aminoacetate
| Reagent/Conditions | Expected Major Product |
| Conc. HNO₃, Conc. H₂SO₄, 0-10 °C | Ethyl (3-nitro-4-methoxybenzyl)aminoacetate |
Halogenation:
Halogenation, such as bromination or chlorination, is also expected to occur at the ortho position to the methoxy group. Mild reaction conditions would be preferable to avoid polyhalogenation or side reactions.
Table 2: Predicted Outcome of Halogenation of Ethyl (4-methoxybenzyl)aminoacetate
| Reagent/Conditions | Expected Major Product |
| Br₂, Acetic Acid | Ethyl (3-bromo-4-methoxybenzyl)aminoacetate |
| N-Chlorosuccinimide (NCS), CH₂Cl₂ | Ethyl (3-chloro-4-methoxybenzyl)aminoacetate |
Friedel-Crafts Reactions:
Friedel-Crafts acylation and alkylation are also plausible transformations. The activated ring should readily undergo these reactions, again with a preference for the ortho position. A Lewis acid catalyst is typically required for these transformations.
Table 3: Predicted Outcome of Friedel-Crafts Reactions of Ethyl (4-methoxybenzyl)aminoacetate
| Reagent/Conditions | Expected Major Product |
| Acetyl chloride, AlCl₃, in CS₂ | Ethyl (3-acetyl-4-methoxybenzyl)aminoacetate |
| Methyl iodide, AlCl₃ | Ethyl (3-methyl-4-methoxybenzyl)aminoacetate |
Oxidation and Reduction of the Benzyl Moiety
The benzyl moiety of ethyl (4-methoxybenzyl)aminoacetate offers sites for both oxidation and reduction, allowing for further functionalization of the molecule.
Oxidation:
The benzylic C-H bonds are susceptible to oxidation. Treatment with a suitable oxidizing agent can convert the secondary amine to an amide by oxidation of the benzylic methylene (B1212753) group to a carbonyl group.
Table 4: Oxidation of the Benzyl Moiety
| Reagent/Conditions | Product |
| Potassium permanganate (B83412) (KMnO₄), heat | Ethyl (4-methoxybenzoyl)aminoacetate |
| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Ethyl (4-methoxybenzoyl)aminoacetate |
Reduction:
The 4-methoxybenzyl group can be removed under reductive conditions. Catalytic hydrogenation is a common method for the cleavage of benzyl groups, which would yield ethyl (amino)oxoacetate.
Table 5: Reduction of the Benzyl Moiety
| Reagent/Conditions | Product |
| H₂, Pd/C, Ethanol | Ethyl (amino)oxoacetate |
| Trifluoroacetic acid (TFA), Triethylsilane | Ethyl (amino)oxoacetate |
Cyclization Reactions and Heterocycle Formation Utilizing the Compound as a Precursor
Ethyl (4-methoxybenzyl)aminoacetate is a valuable precursor for the synthesis of various heterocyclic compounds. The presence of the nitrogen atom and the reactive sites on the aromatic ring and the oxamate moiety allows for intramolecular cyclization reactions to form fused ring systems.
Pictet-Spengler Reaction:
A key potential transformation is a Pictet-Spengler-type reaction to form tetrahydroisoquinoline derivatives. This would first require the reduction of the oxoacetate moiety to the corresponding aminoethanol derivative. The resulting β-arylethylamine can then undergo an acid-catalyzed condensation with an aldehyde or ketone, followed by cyclization onto the electron-rich aromatic ring.
Proposed Synthetic Route to a Tetrahydroisoquinoline Derivative:
Reduction of the Oxoacetate: The ethyl oxamate moiety can be reduced to the corresponding amino alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄).
Pictet-Spengler Cyclization: The resulting N-(4-methoxybenzyl)ethanolamine can be reacted with an aldehyde (e.g., formaldehyde) in the presence of an acid catalyst (e.g., trifluoroacetic acid) to yield a 1,2,3,4-tetrahydroisoquinoline (B50084) derivative.
Table 6: Proposed Pictet-Spengler Reaction Sequence
| Step | Reagent/Conditions | Intermediate/Product |
| 1 | LiAlH₄, THF, then H₂O workup | 2-[(4-Methoxybenzyl)amino]ethan-1-ol |
| 2 | Formaldehyde, Trifluoroacetic acid | 6-Methoxy-2-(4-methoxybenzyl)-1,2,3,4-tetrahydroisoquinoline |
Other Potential Cyclization Reactions:
The ethyl oxamate moiety could also participate in other cyclization reactions. For instance, intramolecular Friedel-Crafts acylation could potentially lead to the formation of a lactam, although this would require harsh conditions and may not be a high-yielding process. Modification of the oxamate moiety, followed by cyclization, could open pathways to other heterocyclic systems like quinoxalines or other nitrogen-containing fused rings. The specifics of these reactions would depend on the reagents and conditions employed.
Mechanistic Investigations of Reactions Involving Ethyl 4 Methoxybenzyl Aminoacetate
Elucidation of Aminolysis Mechanisms in Related Ester Systems
The aminolysis of esters, a fundamental reaction for forming amide bonds, has been extensively studied. This reaction, when applied to systems related to ethyl (4-methoxybenzyl)aminoacetate, generally proceeds through a nucleophilic acyl substitution pathway. The most commonly accepted mechanism involves the formation of a tetrahedral intermediate. chemistrysteps.comacs.org
The reaction is initiated by the nucleophilic attack of an amine on the electrophilic carbon of the ester carbonyl group. This leads to a transient tetrahedral intermediate. chemistrysteps.com The fate of this intermediate determines the reaction's progress. It can either revert to the starting materials by expelling the amine or proceed to the product by eliminating the alkoxy group (ethoxide in this case). The preference for elimination is dictated by the relative leaving group abilities of the amine and the alkoxide. Since alkoxides are generally better leaving groups than the conjugate bases of amines (pKa of ethanol (B145695) is ~16, while that of primary/secondary amines is ~38), the forward reaction to form the amide is favored. chemistrysteps.com
Kinetic studies on the aminolysis of various esters have shown that the reaction can be first or second order with respect to the amine. rsc.orgacs.org A second-order dependence suggests that a second molecule of the amine acts as a general base, facilitating the deprotonation of the attacking amine in the transition state and stabilizing the tetrahedral intermediate. acs.orgcdnsciencepub.com
Two primary mechanistic pathways are often considered for aminolysis:
Stepwise Mechanism: This classic pathway involves the distinct formation and subsequent collapse of a tetrahedral intermediate. Experimental and computational studies largely support this mechanism for most ester aminolysis reactions. acs.orgacs.org
Concerted Mechanism: In this pathway, the formation of the C-N bond and the cleavage of the C-O bond occur simultaneously through a single transition state, avoiding a discrete intermediate. researchgate.netrhhz.net Computational studies suggest this mechanism can be competitive with the stepwise pathway, particularly in the absence of a catalyst or when steric hindrance is significant. rhhz.netnih.gov
The structure of the ester and the nature of the amine nucleophile play crucial roles in determining the precise mechanism and reaction rate. For a substrate like ethyl (4-methoxybenzyl)aminoacetate, the electronic influence of the adjacent N-(4-methoxybenzyl)amido group can modulate the electrophilicity of the ester carbonyl.
Mechanistic Pathways of Nucleophilic Attack on the Carbonyl Centers
Ethyl (4-methoxybenzyl)aminoacetate features two carbonyl groups: an ester carbonyl and an amide carbonyl. The inherent reactivity of these two functional groups towards nucleophiles differs significantly, leading to chemoselective reactions.
The general order of reactivity for carboxylic acid derivatives towards nucleophilic acyl substitution is: Acyl Halides > Anhydrides > Esters > Amides
This trend is primarily governed by the electronic effects of the substituent attached to the carbonyl group. libretexts.orglibretexts.org
Ester Carbonyl: The ester carbonyl is more electrophilic and thus more susceptible to nucleophilic attack. The lone pair on the adjacent oxygen atom provides some resonance stabilization, but oxygen's electronegativity also exerts a strong inductive electron-withdrawing effect, maintaining significant positive character on the carbonyl carbon. reddit.com
Amide Carbonyl: The amide carbonyl is significantly less reactive. Nitrogen is less electronegative than oxygen, making it a much stronger electron-donating group through resonance. stackexchange.com This delocalization of the nitrogen lone pair into the carbonyl group substantially reduces the partial positive charge on the carbonyl carbon, making it less electrophilic. libretexts.orgchemicalforums.com Infrared stretching frequencies corroborate this, with amides showing lower carbonyl stretching frequencies than esters, indicating less double-bond character. chemicalforums.com
Consequently, in a reaction with a typical nucleophile, the attack will preferentially occur at the more electrophilic ester carbonyl center of ethyl (4-methoxybenzyl)aminoacetate. The reaction pathway would involve the formation of a tetrahedral intermediate at the ester carbon, followed by the elimination of the ethoxide leaving group to yield a new amide, while the original amide linkage remains intact.
Role of Catalysis in Enhancing Reaction Efficiency and Selectivity
Catalysis is crucial for overcoming the often slow rates of reactions involving relatively stable esters and amides. Both acid and base catalysis are common, as is catalysis by transition metals for specific bond formations.
Acid Catalysis: In acid-catalyzed reactions, a proton (H+) activates the carbonyl group. acs.org For the ester portion of ethyl (4-methoxybenzyl)aminoacetate, protonation of the carbonyl oxygen makes the carbonyl carbon significantly more electrophilic and thus more susceptible to attack by a weak nucleophile. ucalgary.cadalalinstitute.com The mechanism is the reverse of the Fischer esterification. chemistrysteps.comwikipedia.org All steps in the acid-catalyzed hydrolysis or aminolysis of an ester are generally reversible. chemistrysteps.com
Base Catalysis: Base-catalyzed hydrolysis of esters, known as saponification, is typically an irreversible process. chemistrysteps.comwikipedia.org The hydroxide (B78521) ion, a strong nucleophile, directly attacks the ester carbonyl carbon to form a tetrahedral intermediate. This intermediate then expels the alkoxide leaving group to form a carboxylic acid, which is immediately deprotonated by the base in the medium. ucalgary.ca This final acid-base step drives the reaction to completion. ucoz.com Similarly, in base-catalyzed aminolysis, a strong base can deprotonate the attacking amine, increasing its nucleophilicity.
While reactions at the carbonyl centers are common, the N-H bond of the amide and C-H bonds within the molecule can also participate in reactions, often facilitated by transition metal catalysts. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for forming C-N bonds. rsc.orgyoutube.com
The general mechanism for a Pd-catalyzed C-N coupling reaction involves a catalytic cycle: rsc.org
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with an aryl or vinyl halide.
Coordination and Deprotonation: The amine or amide substrate coordinates to the Pd(II) complex, followed by deprotonation by a base to form a palladium-amido complex.
Reductive Elimination: The aryl group and the amido group couple, and the resulting C-N bond-containing product is eliminated from the palladium center, regenerating the Pd(0) catalyst. youtube.com
Although the amide N-H bond in ethyl (4-methoxybenzyl)aminoacetate is less reactive than a primary amine, under appropriate conditions with a suitable ligand and base, it could potentially act as a nucleophile in such coupling reactions. beilstein-journals.org Furthermore, related amide systems have been shown to undergo C-N bond cleavage and subsequent coupling with various nucleophiles, such as organosilanes (Hiyama coupling), in the presence of palladium catalysts to form ketones. acs.org
Computational and Theoretical Studies on Ethyl 4 Methoxybenzyl Aminoacetate
Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) in Related Series (excluding biological/toxicological aspects)
Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their physicochemical properties. While no specific QSPR studies have been published for ethyl (4-methoxybenzyl)aminoacetate, research on structurally analogous series, such as N-substituted amino acid esters and oxalamide derivatives, provides valuable insights into the molecular features influencing key non-biological properties. These studies are instrumental in predicting properties like melting point, boiling point, solubility, and refractive index, which are crucial for the material science applications of these compounds.
The predictive models in QSPR are developed by correlating experimentally determined physicochemical properties with calculated molecular descriptors. These descriptors are numerical values that quantify various aspects of a molecule's structure, including steric, electronic, and topological features.
A hypothetical QSPR study on a series of N-aryl oxalamic acid ethyl esters, which are structurally related to the target compound, could elucidate the relationship between substitution patterns on the aryl ring and their melting points. In such a study, a series of compounds with varying substituents (e.g., electron-donating and electron-withdrawing groups at different positions of the phenyl ring) would be synthesized, and their melting points would be experimentally determined.
Subsequently, a variety of molecular descriptors would be calculated for each compound in the series. These can be broadly categorized as:
Topological descriptors: These describe the connectivity and branching of the molecule. Examples include the Kier and Hall connectivity indices.
Quantum-chemical descriptors: These are derived from quantum mechanical calculations and provide information about the electronic properties of the molecule, such as the energy of the highest occupied molecular orbital (HOMO), the energy of the lowest unoccupied molecular orbital (LUMO), and partial charges on atoms.
Steric descriptors: These relate to the three-dimensional size and shape of the molecule. Molar refractivity (MR) is a commonly used steric descriptor.
Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR) are employed to build a mathematical model that best correlates the descriptors with the observed melting points.
For a hypothetical series of N-substituted ethyl aminoacetates, a QSPR model for predicting the boiling point might be developed. The following table illustrates the kind of data that would be generated and used in such a study.
| Compound | Substituent (R) | Experimental Boiling Point (°C) | Calculated Molar Refractivity (MR) | Calculated Dipole Moment (Debye) |
|---|---|---|---|---|
| 1 | -H | 155 | 35.4 | 2.1 |
| 2 | -CH3 | 168 | 40.1 | 2.3 |
| 3 | -OCH3 | 185 | 42.7 | 2.8 |
| 4 | -Cl | 192 | 40.3 | 3.1 |
| 5 | -NO2 | 220 | 42.1 | 4.5 |
In this hypothetical example, a QSPR equation might take the form:
Boiling Point = b₀ + b₁ (MR) + b₂ (Dipole Moment)
Where b₀, b₁, and b₂ are regression coefficients determined by the statistical analysis. Such a model would allow for the prediction of the boiling point of new, unsynthesized compounds in the same series, guiding the design of materials with desired thermal properties.
Similarly, 3D-QSPR studies, which consider the three-dimensional arrangement of the atoms, can provide more detailed insights. For instance, in a series of substituted N-phenylglycine ethyl esters, a 3D-QSPR model could be developed to predict their refractive indices. This would involve aligning the molecules and calculating interaction fields (steric and electrostatic) around them. The resulting contour maps can highlight regions where bulky or electron-rich substituents would increase or decrease the refractive index.
The following table presents hypothetical data from a 3D-QSPR study on the refractive index of substituted oxanilic acid ethyl esters.
| Compound | Substituent | Experimental Refractive Index | CoMFA Steric Field Contribution | CoMFA Electrostatic Field Contribution |
|---|---|---|---|---|
| A | 4-OCH3 | 1.545 | 0.25 | 0.65 |
| B | 4-CH3 | 1.532 | 0.18 | 0.42 |
| C | H | 1.521 | 0.10 | 0.30 |
| D | 4-Cl | 1.558 | 0.15 | 0.78 |
| E | 4-NO2 | 1.589 | 0.21 | 1.12 |
These computational and theoretical studies are pivotal in the rational design of new materials. By understanding the quantitative relationships between molecular structure and physicochemical properties, chemists can predict the properties of novel compounds before their synthesis, thereby saving time and resources. While specific QSPR models for ethyl (4-methoxybenzyl)aminoacetate are not yet available, the principles and methodologies applied to related series demonstrate the potential of this approach for tailoring the material properties of this and similar compounds.
Applications in Organic Synthesis and Material Science
Role as a Key Intermediate in the Synthesis of Complex Organic Molecules
The compound serves as a crucial starting material or intermediate in multi-step synthetic pathways, enabling the construction of intricate molecular architectures.
Ethyl (4-methoxybenzyl)aminoacetate and its analogs are valuable precursors in the synthesis of heterocyclic compounds, particularly pyridazinones. While direct synthesis using this specific compound is not extensively documented, the general reactivity pattern of related ethyl amino oxoacetate derivatives strongly supports this application. The synthesis of pyridazinone rings often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. In this context, the oxoacetate moiety can react with suitable reagents to form the core heterocyclic structure. For instance, a closely related compound, ethyl 2-[4-(4-methoxybenzyl)-3-methyl-6-oxopyridazin-1-yl]acetate, highlights the incorporation of the 4-methoxybenzyl group into a pyridazinone scaffold. nih.gov Pyridazinone derivatives are of significant interest due to their wide range of biological activities.
By serving as a precursor to heterocyclic systems, ethyl (4-methoxybenzyl)aminoacetate indirectly functions as a building block for multifunctional scaffolds. Heterocyclic compounds, such as the pyridazinones mentioned above, form the core structures (scaffolds) of many biologically active molecules and functional materials. The substituents on these scaffolds can be further modified to fine-tune their properties. The 4-methoxybenzyl group, for example, can influence the electronic and steric properties of the final molecule, and the ester group provides a handle for further chemical transformations. Therefore, the use of this compound in the initial stages of a synthesis dictates the fundamental structure of the resulting multifunctional scaffold.
Utilization in Fine Chemical Production
Ethyl (4-methoxybenzyl)aminoacetate belongs to the class of compounds known as ethyl oxanilates or their derivatives. Compounds in this class are recognized as important intermediates in the production of fine chemicals. These are pure, single substances that are produced in limited quantities and are used as intermediates in various industries, including pharmaceuticals, agrochemicals, and specialty polymers. The reactivity of the functional groups in ethyl (4-methoxybenzyl)aminoacetate makes it a suitable candidate for the synthesis of high-value, complex molecules on an industrial scale.
Applications in Agrochemical and Dye Synthesis
The utility of ethyl (4-methoxybenzyl)aminoacetate extends to the synthesis of agrochemicals, primarily through its conversion to heterocyclic derivatives. Notably, certain pyridazinone derivatives have been reported to possess potential as agrochemicals. nih.gov By acting as a precursor to such pyridazinone systems, ethyl (4-methoxybenzyl)aminoacetate can be considered a valuable intermediate in the development of new crop protection agents. The literature on its direct application in dye synthesis is not extensive; however, the aromatic amine and ester functionalities present in the molecule are common features in the synthesis of certain classes of dyes.
Development of Novel Reagents and Catalytic Ligands
While the core structure of ethyl (4-methoxybenzyl)aminoacetate contains potential donor atoms (nitrogen and oxygen) that could coordinate to metal centers, its application in the development of novel reagents and catalytic ligands is not well-documented in the current scientific literature. The synthesis of specialized ligands often requires more complex molecular architectures to achieve high catalytic activity and selectivity.
Supramolecular Chemistry and Crystal Engineering of Related Derivatives
The study of intermolecular interactions in the solid state is crucial for the design of new materials with desired properties, a field known as crystal engineering. While the crystal structure of ethyl (4-methoxybenzyl)aminoacetate itself is not detailed in the available literature, analysis of closely related compounds provides significant insights. For example, the crystal structure of ethyl 2-[4-(4-methoxybenzyl)-3-methyl-6-oxopyridazin-1-yl]acetate reveals the formation of corrugated layers in the crystal lattice. nih.gov These layers are held together by a combination of C—H⋯O and C—H⋯π(ring) interactions, as well as π-stacking. nih.gov The 4-methoxybenzyl group plays a significant role in these interactions. Understanding these non-covalent forces is key to designing new crystalline materials with specific packing arrangements and, consequently, tailored physical properties.
The table below summarizes the key intermolecular interactions observed in a related pyridazinone derivative, which are relevant to the crystal engineering of compounds containing the 4-methoxybenzyl moiety.
| Interaction Type | Description |
| C—H⋯O | Hydrogen bonding between a carbon-bound hydrogen atom and an oxygen atom. |
| C—H⋯π(ring) | An interaction where a C-H bond points towards the face of an aromatic ring. |
| π-stacking | Attractive, noncovalent interactions between aromatic rings. |
Future Research Directions and Unexplored Avenues
Development of More Sustainable and Greener Synthetic Protocols
The chemical industry's increasing focus on environmental stewardship is driving the development of more sustainable methods for synthesizing valuable compounds like ethyl (4-methoxybenzyl)aminoacetate. Future research will likely pivot from traditional synthesis routes, which often rely on hazardous reagents and generate significant waste, towards greener alternatives that prioritize atom economy, energy efficiency, and the use of renewable resources.
A significant area of exploration is the application of biocatalysis. Enzymatic approaches to amide bond formation, a key step in the synthesis of N-acyl amino acid esters, are gaining prominence. researchgate.netthieme-connect.de Enzymes such as lipases and acylases, operating under mild conditions, offer high selectivity and reduce the need for protecting groups and harsh activating agents. researchgate.netalmacgroup.com Research into identifying or engineering specific enzymes that can efficiently catalyze the acylation of ethyl aminoacetate with a 4-methoxybenzoyl moiety could lead to a highly sustainable manufacturing process. researchgate.net The use of whole-cell biocatalysts further simplifies the process by leveraging the cell's own cofactor regeneration systems.
Another promising green chemistry approach is the use of microwave-assisted synthesis. This technique can dramatically reduce reaction times and energy consumption compared to conventional heating methods. rsc.orgnih.gov Reports on the microwave-assisted synthesis of N-protected amino acid esters suggest that this technology could be effectively applied to the production of ethyl (4-methoxybenzyl)aminoacetate, potentially under solvent-free conditions, which would further enhance its green credentials. rsc.orgresearchgate.net
Furthermore, the development of catalytic direct amidation of esters using water as a green solvent presents a metal- and base-free sustainable pathway. google.comresearchgate.net Exploring the applicability of this method to ethyl (4-methoxybenzyl)aminoacetate could eliminate the need for stoichiometric activating agents and organic solvents, leading to a cleaner and more atom-economical synthesis. google.comresearchgate.net
Exploration of Novel Catalytic Transformations
The discovery and application of novel catalysts are set to revolutionize the synthesis of N-acylaminoacetates. While traditional methods often involve stoichiometric coupling reagents, future research will focus on catalytic transformations that are more efficient and selective.
Transition metal catalysis offers a rich field for exploration. Recent advancements have demonstrated the efficacy of manganese(I)-pincer complexes and iron(III) chloride in the direct amidation of esters. thieme-connect.deamidetech.com Investigating the application of these and other earth-abundant metal catalysts for the synthesis of ethyl (4-methoxybenzyl)aminoacetate could lead to more cost-effective and environmentally friendly processes. Palladium-catalyzed cross-coupling reactions between esters and amines also represent a promising, albeit currently more expensive, avenue for forming the crucial amide bond. researchgate.net
Photocatalysis and electrocatalysis are also emerging as powerful tools in organic synthesis. Visible-light-mediated methods have been successfully employed for the synthesis of amides from α-keto acids, which are structurally related to the target molecule. rsc.org Exploring the potential of photoredox catalysis for the direct coupling of a 4-methoxybenzyl precursor with an aminoacetate derivative could open up new, milder reaction pathways. Similarly, electrosynthesis, particularly methods that utilize the "anion pool" approach to activate amines, offers a sustainable and reagent-free alternative for amide bond formation. researchgate.netresearchgate.net
The table below summarizes some of the novel catalytic approaches that could be explored for the synthesis of ethyl (4-methoxybenzyl)aminoacetate.
| Catalytic Approach | Potential Catalyst/Method | Key Advantages |
| Transition Metal Catalysis | Manganese(I)-pincer complexes, Iron(III) chloride | Use of earth-abundant metals, high efficiency |
| Photocatalysis | Ruthenium or Iridium-based photosensitizers | Mild reaction conditions, use of visible light |
| Electrocatalysis | "Anion pool" method | Reagent-free activation, sustainable |
| Organocatalysis | Chiral organocatalysts | Metal-free, potential for asymmetric synthesis |
Advanced Computational Studies for Reaction Prediction and Design
Computational chemistry is poised to play a transformative role in accelerating the discovery and optimization of synthetic routes to ethyl (4-methoxybenzyl)aminoacetate. By leveraging the power of theoretical calculations and predictive modeling, researchers can gain deep insights into reaction mechanisms, predict reactivity, and design more efficient catalytic systems, thereby reducing the need for extensive empirical experimentation.
Density Functional Theory (DFT) calculations can be employed to elucidate the intricate mechanisms of catalytic amidation reactions. amidetech.comnih.gov Such studies can help in understanding the role of the catalyst, identifying key intermediates and transition states, and rationalizing the observed reactivity and selectivity. This knowledge is invaluable for the rational design of improved catalysts with higher turnover numbers and broader substrate scope.
Predictive modeling tools, such as those based on Hansen Solubility Parameters (HSP), can be utilized to optimize reaction conditions by rationally selecting solvents that enhance reactant solubility and facilitate product separation. thieme-connect.deresearchgate.net This approach moves beyond trial-and-error methods, enabling a more systematic and efficient optimization of the reaction environment.
Furthermore, the burgeoning field of machine learning offers exciting possibilities for reaction prediction and design. By training algorithms on large datasets of known reactions, it is possible to develop models that can predict the outcome of new reactions with a high degree of accuracy. researchgate.net Machine learning can also be used to predict the enantioselectivity of enzymatic reactions, which is crucial for the synthesis of chiral analogues. researchgate.net
Design and Synthesis of New Analogues with Tunable Reactivity
The synthesis of new analogues of ethyl (4-methoxybenzyl)aminoacetate with tailored reactivity is a key area for future research. By systematically modifying the molecular structure, it is possible to fine-tune the electronic and steric properties of the compound, thereby influencing its behavior in subsequent chemical transformations.
One avenue of exploration is the introduction of various substituents on the 4-methoxybenzyl ring. The electronic nature of these substituents can significantly impact the reactivity of the amide bond and the ester group. For instance, electron-withdrawing groups could enhance the electrophilicity of the carbonyl carbons, potentially facilitating nucleophilic attack. Conversely, electron-donating groups might modulate the stability of reaction intermediates. A systematic study of these effects would provide a valuable structure-activity relationship (SAR) that could guide the design of analogues with specific reactivity profiles. researchgate.netmit.edu
Another area of interest is the modification of the ester group. Replacing the ethyl group with other alkyl or aryl moieties can alter the steric hindrance around the ester carbonyl, influencing its susceptibility to hydrolysis or transesterification. Furthermore, the synthesis of analogues with different amino acid backbones, moving beyond glycine (B1666218), could open up new applications for this class of compounds. amidetech.comresearchgate.net
The table below outlines potential modifications to the structure of ethyl (4-methoxybenzyl)aminoacetate and the expected impact on its reactivity.
| Modification | Position of Modification | Expected Impact on Reactivity |
| Introduction of electron-withdrawing groups (e.g., -NO₂, -CN) | Benzyl (B1604629) ring | Increased electrophilicity of carbonyls |
| Introduction of electron-donating groups (e.g., -CH₃, -OCH₃) | Benzyl ring | Modulation of intermediate stability |
| Variation of the ester group (e.g., methyl, tert-butyl, benzyl) | Ester moiety | Altered steric hindrance and susceptibility to hydrolysis |
| Replacement of the glycine backbone | Amino acid moiety | Introduction of new functionalities and chiral centers |
Integration into Flow Chemistry Systems for Continuous Production
The transition from batch to continuous manufacturing, facilitated by flow chemistry, represents a paradigm shift in chemical production. Integrating the synthesis of ethyl (4-methoxybenzyl)aminoacetate into flow chemistry systems offers numerous advantages, including enhanced safety, improved process control, higher yields, and facile scalability. almacgroup.commit.edu
Microreactors, with their high surface-area-to-volume ratios, enable rapid heat and mass transfer, allowing for precise control over reaction parameters such as temperature and residence time. nih.govresearchgate.net This level of control is particularly beneficial for highly exothermic or fast reactions, minimizing the formation of byproducts and improving product purity. The continuous nature of flow synthesis also allows for the in-line monitoring of reaction progress, enabling real-time optimization and quality control. amidetech.com
The scalability of flow chemistry is another significant advantage. Scaling up production in a flow system is typically achieved by either running the system for longer periods (scaling out) or by using larger reactors or multiple reactors in parallel (numbering up). almacgroup.com This straightforward scalability makes flow chemistry an attractive option for the industrial production of ethyl (4-methoxybenzyl)aminoacetate, enabling a flexible and on-demand manufacturing process.
Q & A
Q. What are the optimal synthetic routes for ethyl (4-methoxybenzyl)aminoacetate, and what reagents/conditions are critical for high yield?
The synthesis typically involves amidation or condensation reactions. Key methods include:
- Amidation of 4-methoxybenzylamine with ethyl oxalyl monochloride under anhydrous conditions in dichloromethane (DCM) at 0–5°C, followed by gradual warming to room temperature .
- Multi-step reactions starting from 4-methoxybenzaldehyde and acetylacetone, involving reductive amination and subsequent oxidation steps. Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) may be used for reduction .
| Method | Key Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Amidation | Ethyl oxalyl monochloride, DCM, 0–25°C | ~75% | |
| Reductive Amination | NaBH₄, ethanol, reflux | ~68% |
Critical factors : Solvent purity, temperature control, and inert atmosphere (N₂/Ar) to prevent side reactions.
Q. Which analytical techniques are most reliable for characterizing ethyl (4-methoxybenzyl)aminoacetate?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the 4-methoxybenzyl group (δ 3.8 ppm for OCH₃) and the oxoacetate moiety (δ 170–175 ppm for carbonyl) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 280.1184) .
- HPLC : Purity assessment (>95%) using a C18 column with UV detection at 254 nm .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate side reactions during synthesis?
- Temperature Control : Maintain ≤5°C during amidation to avoid over-oxidation of the oxoacetate group .
- Solvent Selection : Polar aprotic solvents (e.g., DCM, THF) minimize hydrolysis of intermediates .
- Catalyst Use : Catalytic amounts of DMAP (4-dimethylaminopyridine) enhance reaction rates in condensation steps .
Q. Example Optimization Workflow :
Screen solvents (DCM vs. THF) for solubility and reactivity.
Test temperature gradients (0°C vs. room temperature).
Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects)?
- Comparative Assays : Use standardized protocols (e.g., MIC for antimicrobial activity; MTT assay for cytotoxicity) to replicate studies under identical conditions .
- Structure-Activity Relationship (SAR) Analysis : Modify functional groups (e.g., methoxy position) to isolate bioactive motifs .
- Mechanistic Studies : Probe interactions with target enzymes (e.g., topoisomerase II for anticancer activity) via fluorescence quenching or docking simulations .
Data Interpretation Tip : Cross-validate results using orthogonal methods (e.g., SPR for binding affinity alongside enzymatic assays) .
Q. How does the compound’s stability vary under different storage conditions, and what degradation products form?
- Stability Profile :
- Short-term : Stable at –20°C in anhydrous DMSO for ≤6 months.
- Long-term : Degrades by ~15% at 4°C over 12 months, forming 4-methoxybenzylamine and oxalic acid derivatives .
- Mitigation Strategies :
- Store under argon in amber vials to prevent photodegradation.
- Use stabilizers (e.g., BHT) in solution phases .
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?
- Intermediate Formation : The oxoacetate group acts as an electrophilic center, facilitating attack by amines or thiols. Density Functional Theory (DFT) studies suggest a transition state with partial positive charge on the carbonyl carbon .
- Kinetic Studies : Second-order kinetics observed in reactions with primary amines (e.g., k = 0.45 M⁻¹s⁻¹ at 25°C in THF) .
Experimental Design : Use isotopic labeling (¹³C-oxo group) to track reaction pathways via NMR .
Q. How can computational methods (e.g., DFT, MD) predict the compound’s behavior in complex biological systems?
- Docking Simulations : Predict binding to cytochrome P450 enzymes (e.g., CYP3A4) using AutoDock Vina .
- Solubility Prediction : COSMO-RS models estimate logP values (~2.1) to guide formulation studies .
Validation : Compare computational results with experimental solubility assays in PBS buffer (pH 7.4) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
